1-(2,4-Dimethoxybenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine
Description
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-21-12-3-4-13(14(9-12)22-2)15(20)19-7-5-11(6-8-19)23-16-18-17-10-24-16/h3-4,9-11H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLBSBTUSAJXSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCC(CC2)OC3=NN=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,4-Dimethoxybenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, and mechanisms of action based on various research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₃O₄S |
| Molecular Weight | 349.4 g/mol |
| CAS Number | 2178771-63-4 |
Synthesis
The synthesis of this compound typically involves the formation of the thiadiazole ring followed by coupling with a piperidine derivative. The general synthetic route includes:
- Formation of Thiadiazole Ring : This is achieved through the reaction of appropriate hydrazines with carbon disulfide.
- Coupling Reaction : The thiadiazole intermediate is then reacted with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. For instance, a study involving various substituted piperidines showed that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound demonstrated:
- IC₅₀ Values : Some derivatives reached IC₅₀ values as low as 0.28 µg/mL against MCF-7 cells.
- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis through the regulation of Bcl-2 family proteins and activation of caspases .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies indicate that thiadiazole derivatives possess:
- Antibacterial Activity : Effective against various bacterial strains.
- Antifungal Activity : Demonstrated inhibitory effects on fungal pathogens.
Neuroprotective Effects
In addition to its anticancer and antimicrobial activities, there are indications that this compound may exhibit neuroprotective properties. Research suggests that certain thiadiazole derivatives can protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases .
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest : It has been shown to induce cell cycle arrest at various phases (G1/S and G2/M), which contributes to its anticancer efficacy.
- Apoptosis Induction : The increase in pro-apoptotic factors such as Bax and caspase activation indicates its role in promoting programmed cell death in cancer cells .
Case Studies
Several case studies have documented the biological activities of related compounds:
- Study on Thiadiazole Derivatives : A library of thiadiazole compounds was synthesized and screened for anticancer activity. Compounds with piperidine moieties exhibited enhanced activity against MCF-7 and HepG2 cells compared to standard drugs .
- Neuroprotective Studies : Research indicated that certain thiadiazole derivatives could mitigate neurodegeneration in animal models by reducing oxidative stress markers .
Scientific Research Applications
1-(2,4-Dimethoxybenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine shows potential in anticancer and antimicrobial applications, and may also possess neuroprotective effects.
Anticancer Activity
- Certain derivatives have demonstrated cytotoxicity against cancer cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer).
- Some derivatives have reached IC₅₀ values as low as 0.28 µg/mL against MCF-7 cells.
- The anticancer activity is attributed to the induction of apoptosis through the regulation of Bcl-2 family proteins and activation of caspases.
Antimicrobial Properties
- Effective against various bacterial strains.
- Demonstrates inhibitory effects on fungal pathogens.
Neuroprotective Effects
Research suggests that certain thiadiazole derivatives can protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases.
Other Thiadiazoles
Other thiadiazole compounds have shown various biological activities:
- 5-arylimino-43-1, 2, 4-thiadiazolines exhibit control efficacy in vivo, especially against cucumber downy mildew (Pseudoperonospora cubensis) .
- N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide has been investigated for its antimicrobial, antifungal, and antiviral properties. It has also been explored for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations
Substituent Position and Activity: The 2,4-dimethoxybenzoyl group in the target compound increases lipophilicity compared to 3,4-dimethoxy derivatives (e.g., compound in ), which may enhance membrane permeability but reduce aqueous solubility .
Synthetic Strategies: Thiadiazole-piperidine coupling commonly employs nucleophilic substitution (e.g., reaction of 2-chloro-thiadiazole with piperidine derivatives under reflux) . Acylation of piperidine with benzoyl chlorides (e.g., 2,4-dimethoxybenzoyl chloride) is a standard step, as seen in for analogous quinazolinone derivatives .
Biological Activity Trends: Thiadiazole-containing compounds (e.g., ) demonstrate antibacterial activity, likely due to thiadiazole’s ability to disrupt microbial enzymes or DNA synthesis . Piperidine derivatives with bulky aromatic groups (e.g., benzyl or quinazolinone) often exhibit CNS activity, such as acetylcholinesterase inhibition for Alzheimer’s disease .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(2,4-Dimethoxybenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine with high purity?
Methodological Answer: The synthesis involves sequential functionalization of the piperidine ring. Key steps include:
- Coupling the thiadiazole moiety : Use nucleophilic aromatic substitution (SNAr) under anhydrous conditions (e.g., DMF, 80–100°C) with Cs₂CO₃ as a base to facilitate oxygen-thiadiazole bond formation .
- Introducing the dimethoxybenzoyl group : Employ Schotten-Baumann acylation with 2,4-dimethoxybenzoyl chloride in dichloromethane, using triethylamine to scavenge HCl .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) yield >90% purity. Monitor intermediates via TLC (Rf = 0.3–0.5, hexane:EtOAc 3:1) .
Q. How can researchers characterize the molecular structure and confirm regioselectivity in this compound?
Methodological Answer: Combine spectroscopic and computational techniques:
- NMR : Analyze , , and 2D NMR (COSY, HSQC) to confirm substitution patterns on the piperidine ring and aromatic regions. Key signals: dimethoxybenzoyl protons (δ 3.8–4.0 ppm) and thiadiazole-proximal piperidine protons (δ 5.2–5.5 ppm) .
- X-ray crystallography : Resolve steric effects between the thiadiazole and dimethoxybenzoyl groups (bond angles: 110–115° for C-O-S linkages) .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and thiadiazole ring vibrations (C-N at ~1550 cm⁻¹) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
Methodological Answer: Prioritize target-agnostic screening followed by mechanistic studies:
- Enzyme inhibition : Test against kinases (e.g., EGFR, CDK2) and phosphodiesterases using fluorescence-based assays (IC₅₀ determination) .
- Antimicrobial activity : Use broth microdilution (MIC values) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigate via:
- Batch reproducibility : Compare HPLC traces (≥95% purity) and biological replicates .
- Meta-analysis : Cross-reference activity across studies (e.g., IC₅₀ variability in kinase assays) and validate with orthogonal methods (SPR vs. fluorescence) .
- Structural analogs : Test derivatives (e.g., replacing thiadiazole with oxadiazole) to isolate pharmacophore contributions .
Q. What computational strategies predict its binding modes and metabolic stability?
Methodological Answer: Use multi-scale modeling:
- Molecular docking (AutoDock Vina) : Simulate interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with Glu738 in EGFR) .
- MD simulations (GROMACS) : Assess piperidine ring flexibility and solvent accessibility of the thiadiazole group over 100-ns trajectories .
- ADMET prediction (SwissADME) : Estimate metabolic liabilities (e.g., CYP3A4-mediated demethylation of dimethoxy groups) .
Q. How can the compound’s reactivity be leveraged for selective derivatization?
Methodological Answer: Exploit orthogonal reactive sites:
- Thiadiazole ring : Perform nucleophilic substitutions (e.g., alkylation with propargyl bromide for click chemistry) .
- Piperidine nitrogen : Introduce sulfonamide or carbamate groups via coupling reactions (EDC/HOBt, room temperature) .
- Dimethoxybenzoyl group : Demethylate with BBr₃ to generate phenolic handles for further functionalization .
Q. What strategies address low solubility in aqueous buffers during in vivo studies?
Methodological Answer: Optimize formulation without structural modification:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
